

Spectroscopic Analysis of Glycine Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Glycine methyl ester hydrochloride	
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This technical guide provides an in-depth overview of the spectroscopic data for **Glycine methyl ester hydrochloride** (C₃H₈ClNO₂), a key intermediate in pharmaceutical synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **Glycine methyl ester hydrochloride**.

1 H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.8	Singlet	-OCH₃
~4.0	Singlet	-CH ₂ -
~8.5	Broad Singlet	-NH3 ⁺

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Data



Chemical Shift (δ) ppm	Assignment
~40.5	-CH ₂ -
~53.0	-OCH₃
~168.5	C=O

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Broad, Medium	Overtone ν(C=O)
2682	Medium	ν(N+-H)
2628	Medium	ν(N+-H)
1749	Very Strong	ν(C=O)
1259	Very Strong	ν _{asγm} (C-O-C)

Source:[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to provide a standardized approach for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for solution-state NMR analysis.

Materials:

- Glycine methyl ester hydrochloride
- Deuterated solvent (e.g., DMSO-d₆, D₂O)



- NMR tube (5 mm)
- Pipette
- · Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh 5-25 mg of Glycine methyl ester hydrochloride for ¹H NMR or 50-100 mg for ¹³C NMR.[2]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3] Ensure complete dissolution by vortexing if necessary.
- Transfer: Using a pipette, transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.[3]
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Tune and match the probe to the appropriate nucleus (1H or 13C).[3]
- Data Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Infrared (IR) Spectroscopy

This protocol details the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Materials:

Glycine methyl ester hydrochloride



- Spectroscopic grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Pellet press
- IR spectrometer

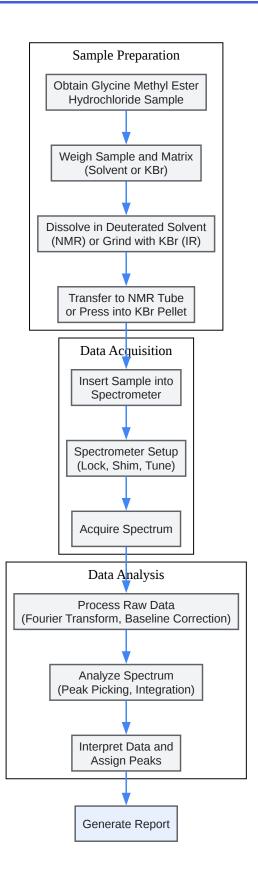
Procedure:

- Sample Preparation: Weigh approximately 1-2 mg of Glycine methyl ester hydrochloride and 100-200 mg of dry KBr.[4]
- Grinding: Thoroughly grind the KBr in an agate mortar to a fine powder. Add the Glycine
 methyl ester hydrochloride to the mortar and continue to grind the mixture until a
 homogenous, fine powder is obtained.[4]
- Pellet Formation:
 - Place a small amount of the mixture into the pellet die.
 - Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet.
 - Acquire the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the experimental steps.

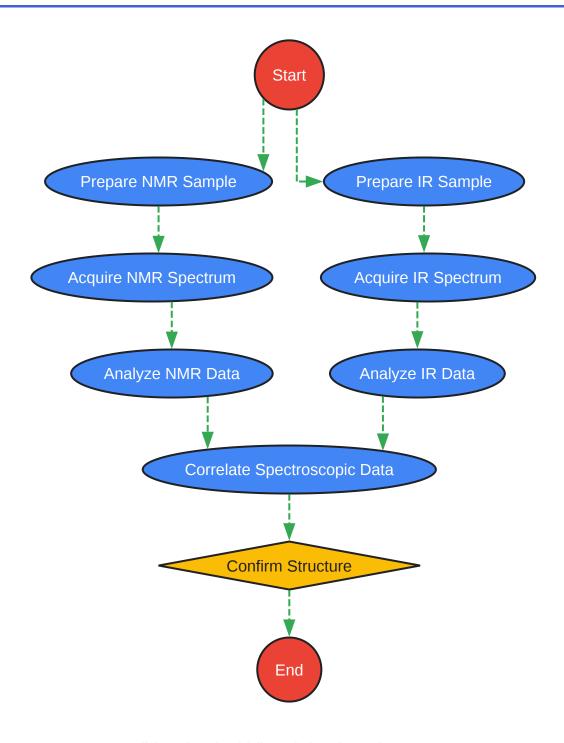




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Caption: General workflow for spectroscopic analysis.





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Caption: Logical flow of spectroscopic experiments.

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